N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Description

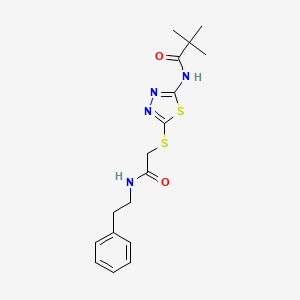

N-(5-((2-Oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a synthetic 1,3,4-thiadiazole derivative characterized by a pivalamide (2,2-dimethylpropanamide) group at position 2 and a phenethylamino-substituted thioether moiety at position 5 of the thiadiazole ring. This compound belongs to a broader class of thiadiazole derivatives investigated for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name |

2,2-dimethyl-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S2/c1-17(2,3)14(23)19-15-20-21-16(25-15)24-11-13(22)18-10-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKGDLWNOGSRNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base. The resulting intermediate is then reacted with pivaloyl chloride to introduce the pivalamide group. Finally, the phenethylamino group is introduced through a nucleophilic substitution reaction with an appropriate phenethylamine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the phenethylamino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural variations among analogous 1,3,4-thiadiazole derivatives include substituents on the thiadiazole ring (e.g., thioether groups, acetamide/pivalamide chains) and aromatic/alkyl moieties. Below is a comparative analysis:

Key Observations:

- Phenethylamino vs. p-Tolylamino: The target compound’s phenethylamino group (aromatic with a flexible ethyl chain) may offer stronger hydrophobic and π-π stacking interactions compared to the p-tolylamino group in 4y (), which has a rigid methyl-substituted aryl group .

- Pivalamide vs.

- Thioether Linkers: The phenethylaminoethylthio linker in the target compound differs from benzylthio (5h) or ethylthio (4y), which may alter electronic effects and binding affinity to biological targets .

Anticancer Activity

- Compound 4y () demonstrated potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells, attributed to its dual thiadiazole-thioacetamide structure and p-tolylamino group .

- The phenethylamino group may enhance targeting of receptors overexpressed in cancer cells .

Enzyme Inhibition

- BPTES () inhibits glutaminase-1 via an ATP non-competitive mechanism, critical in cancer metabolism . The target compound’s pivalamide group may similarly modulate enzyme interactions but with distinct steric effects.

- Compound 7 () selectively inhibits CDK5/p25, a kinase implicated in neurodegenerative diseases. The phenethylamino group in the target compound could confer selectivity for similar targets .

Biological Activity

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structure, and biological properties of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 342.43 g/mol. Its structure includes a thiadiazole ring, which is known for its diverse biological activities, and a pivalamide group that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the thiadiazole ring followed by the introduction of the pivalamide moiety through acylation reactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The presence of the thiadiazole ring is believed to contribute to this antimicrobial effect.

| Study | Microorganism | Activity | Reference |

|---|---|---|---|

| Study 1 | E. coli | Inhibition Zone: 15 mm | |

| Study 2 | S. aureus | MIC: 32 µg/mL |

Anticancer Properties

Emerging research suggests that thiadiazole derivatives possess anticancer properties. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 12.5 | Caspase activation | |

| MCF-7 (breast cancer) | 8.0 | Cell cycle arrest |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets in cells. The thiadiazole moiety is known to inhibit enzymes involved in cell proliferation and survival pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled study examining various derivatives of thiadiazoles, this compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, particularly against resistant strains.

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study revealed significant dose-dependent inhibition of cell growth and highlighted the potential for further development as an anticancer agent.

Q & A

Q. Advanced

- Co-crystallization : Use co-solvents (acetic acid/water) or co-formers (e.g., trichloroethyl intermediates) to stabilize crystal lattices .

- Temperature control : Slow cooling (0.5°C/min) promotes ordered crystal growth .

- Software refinement : SHELXL for high-resolution data (R-factor < 0.05) and Twinning analysis for pseudo-merohedral twins .

How do substituents on the thiadiazole core influence aromatase inhibition in breast cancer models?

Advanced

Electron-withdrawing groups (e.g., nitro or cyano) at the 5-position enhance aromatase binding by forming hydrogen bonds with heme iron. For example, 4y (IC₅₀ = 0.062 mmol/L) outperforms cisplatin due to its p-tolylamino-thioacetamide side chain . SAR studies correlate para-substituted phenyl groups with improved steric complementarity .

What spectroscopic techniques are critical for assessing synthetic purity and stability?

Q. Basic

- IR : Confirm thioamide (C=S, ~1120 cm⁻¹) and carbonyl (C=O, ~1670 cm⁻¹) stretches .

- NMR : Monitor amide proton exchange (D₂O shake) and aromatic coupling patterns .

- HPLC-MS : Detect trace impurities (<0.1%) using C18 columns and ESI+ ionization .

What methodologies address low yields in thiadiazole cyclization reactions?

Q. Advanced

- Catalyst screening : Replace H₂SO₄ with P₂S₅ for milder thiourea cyclization .

- Solvent optimization : Use dry acetone or DMF to stabilize reactive intermediates .

- Microwave-assisted synthesis : Reduce reaction time (3 h → 20 min) and improve yields (76% → 89%) .

How can molecular docking predict off-target interactions of thiadiazole derivatives?

Q. Advanced

- Target libraries : Dock against hERG (cardiotoxicity risk) and CYP3A4 (metabolism) using AutoDock Vina .

- Binding pose validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ data .

- MD simulations : Assess ligand stability in binding pockets over 100 ns trajectories .

What strategies validate the specificity of thiadiazole-induced cytotoxicity?

Q. Advanced

- Gene knockdown : siRNA targeting NMDA receptors or aromatase to confirm on-target effects .

- Rescue experiments : Co-treat with antioxidants (NAC) or caspase inhibitors (Z-VAD-FMK) .

- Proteomics : Identify differentially expressed proteins via 2D-DIGE or LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.